molecular formula C7H19ClSi2 B1582036 Chlorobis(trimethylsilyl)methane CAS No. 5926-35-2

Chlorobis(trimethylsilyl)methane

Cat. No. B1582036
CAS RN: 5926-35-2
M. Wt: 194.85 g/mol
InChI Key: XNJGZHVYPBNLEB-UHFFFAOYSA-N
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Description

Chlorobis(trimethylsilyl)methane, also known as CBSM or Bis(trimethylsilyl)chloromethane, is an organosilicon compound . It is widely used in various scientific research and lab experiments. CBSM is a colorless liquid that is both non-toxic and non-flammable.


Synthesis Analysis

Chlorobis(trimethylsilyl)methane can be used as a reagent for the preparation of Para-bis(trimethylsilyl)ethylstyrene (PBTES) monomer, which is used to synthesize the corresponding network polymer of styrene .


Molecular Structure Analysis

The molecular structure of Chlorobis(trimethylsilyl)methane has been determined by electron diffraction. The linear formula of this compound is [(CH3)3Si]2CHCl .


Chemical Reactions Analysis

Chlorobis(trimethylsilyl)methane reacts with several 1,3-dipoles and dienes to give cycloadducts. These reactions are regiospecific and can lead to the formation of new cyclic compounds with unique properties.


Physical And Chemical Properties Analysis

Chlorobis(trimethylsilyl)methane has a molecular weight of 194.85 . It has a boiling point of 57-60 °C/15 mmHg (lit.) and a density of 0.892 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.449 (lit.) .

Scientific Research Applications

  • General Uses

    • Scientific Field : Organic Chemistry
    • Summary of Application : Chlorobis(trimethylsilyl)methane is a versatile reagent in scientific research due to its non-toxic characteristics. It is used as a reagent in organic synthesis, a solvent in chromatography, and a catalyst in various reactions .
    • Methods of Application : The specific methods of application can vary greatly depending on the particular reaction or process. As a reagent in organic synthesis, it would be mixed with other reactants under controlled conditions to facilitate the desired chemical reaction .
    • Results or Outcomes : The outcomes also depend on the specific reaction or process. In general, the use of Chlorobis(trimethylsilyl)methane can help to increase the efficiency and selectivity of chemical reactions .
  • Preparation of Para-bis(trimethylsilyl)ethylstyrene (PBTES) Monomer

    • Scientific Field : Polymer Chemistry
    • Summary of Application : Chlorobis(trimethylsilyl)methane can be used as a reagent for the preparation of Para-bis(trimethylsilyl)ethylstyrene (PBTES) monomer, which is used to synthesize the corresponding network polymer of styrene .
    • Methods of Application : The specific methods of application and experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcome of this application is the synthesis of PBTES monomer, which can be further used to create a network polymer of styrene .

Safety And Hazards

Chlorobis(trimethylsilyl)methane is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and not smoking. If it comes into contact with skin or eyes, rinse with plenty of water .

Relevant Papers A paper titled “Synthesis of Some Silyl Mono- and Polystyrenes with New Properties” discusses the synthesis of some new silyl derivatives of styrene and studies their properties . Chlorobis(trimethylsilyl)methane is used in the synthesis of these derivatives .

properties

IUPAC Name

[chloro(trimethylsilyl)methyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19ClSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJGZHVYPBNLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19ClSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339002
Record name Bis(trimethylsilyl)chloromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trimethylsilyl)chloromethane

CAS RN

5926-35-2
Record name Bis(trimethylsilyl)chloromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trimethylsilyl)chloromethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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